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Compound of Interest

Compound Name: 5-Diethylamino-2-pentanone

Cat. No.: B086192

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
organic compound 5-Diethylamino-2-pentanone (CAS No. 105-14-6). The document details
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along
with the experimental protocols utilized for their acquisition. This information is critical for the
unambiguous identification, characterization, and quality control of this compound in research
and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 5-Diethylamino-2-pentanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR)
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. . Coupling
Chemical Shift o . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz

251 t 2H 7.1 H-3
2.44 q 4H 7.1 H-1'
2.38 t 2H 7.1 H-4
2.13 S 3H - H-1
1.74 p 2H 7.1 H-5
0.99 t 6H 7.1 H-2'

13C NMR (Carbon NMR)

The 3C NMR spectrum was recorded in deuterochloroform (CDCIs).

Chemical Shift (6) ppm

Carbon Atom Assignment

209.0 C-2 (C=0)
52.3 C-5
47.6 C-I
41.9 C-3
29.8 C-1
21.3 C-4
11.7 C-2'

Infrared (IR) Spectroscopy

The following table lists the major absorption bands observed in the FTIR spectrum of 5-

Diethylamino-2-pentanone.
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Wavenumber (cm~?)

Vibrational Mode

Functional Group

2968 C-H stretch Alkyl

2932 C-H stretch Alkyl

2801 C-H stretch Alkyl

1715 C=0 stretch Ketone

1466 C-H bend Alkyl

1378 C-H bend Alkyl

1167 C-N stretch Aliphatic Amine

Mass Spectrometry (MS)

The mass spectrum was obtained using Gas Chromatography-Mass Spectrometry (GC-MS)

with Electron lonization (EI).

Mass-to-Charge Ratio
(m/z)

Relative Abundance (%)

Proposed Fragment

86 100 [M - CaHoN]* (Base Peak)
58 50 [M - CsH110]*

43 35 [CHsCOJ*

157 Low [M]* (Molecular lon)

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the

spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of 5-Diethylamino-2-pentanone was prepared by dissolving

approximately 10-20 mg of the compound in about 0.7 mL of deuterated chloroform (CDCIs).
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Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0.00
ppm).

Instrumentation: *H and 3C NMR spectra were recorded on a Bruker Avance spectrometer
operating at a proton frequency of 400 MHz.

H NMR Acquisition:

Pulse Program: A standard single-pulse sequence was used.

Number of Scans: 16 scans were accumulated to ensure a good signal-to-noise ratio.

Relaxation Delay: A relaxation delay of 1.0 second was used between scans.

Spectral Width: A spectral width of 16 ppm was typically used.
13C NMR Acquisition:

e Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) was utilized to simplify the
spectrum and enhance signal intensity.

o Number of Scans: 1024 scans were acquired due to the lower natural abundance of the 13C
isotope.

o Relaxation Delay: A relaxation delay of 2.0 seconds was employed.

Data Processing: The raw data (Free Induction Decay - FID) was processed using a Fourier
transform. Phase and baseline corrections were applied to the resulting spectra.

Infrared (IR) Spectroscopy

Methodology: The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR)
spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small drop of neat 5-Diethylamino-2-pentanone was placed directly
onto the diamond crystal of the ATR accessory.

Instrumentation: A Thermo Nicolet iS50 FTIR spectrometer was used for the analysis.
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Data Acquisition:

e Spectral Range: The spectrum was scanned from 4000 to 400 cm™1.

o Resolution: A spectral resolution of 4 cm~! was employed.

» Number of Scans: 32 scans were co-added to improve the signal-to-noise ratio.

e Background Correction: A background spectrum of the clean, empty ATR crystal was
recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Methodology: The mass spectrum was acquired using a Gas Chromatography-Mass
Spectrometry (GC-MS) system with an Electron lonization (El) source.

Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass
Selective Detector was used.

Gas Chromatography (GC) Conditions:

e Column: An HP-5ms capillary column (30 m length, 0.25 mm internal diameter, 0.25 um film
thickness) was used.

o Carrier Gas: Helium was used as the carrier gas at a constant flow rate of 1.0 mL/min.
 Injector Temperature: The injector temperature was maintained at 250°C.

o Oven Temperature Program: The oven temperature was initially held at 50°C for 2 minutes,
then ramped up to 250°C at a rate of 10°C/min, and held at 250°C for 5 minutes.

« Injection Mode: A splitless injection of 1 pL of a dilute solution of the sample in
dichloromethane was performed.

Mass Spectrometry (MS) Conditions:
« lonization Mode: Electron lonization (EIl) at 70 eV.

e Source Temperature: The ion source temperature was set to 230°C.
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e Quadrupole Temperature: The quadrupole temperature was maintained at 150°C.

e Mass Scan Range: The mass spectrometer was scanned over a mass-to-charge ratio (m/z)
range of 40-400 amu.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis

Sample Handling

Sample Acquisition

l
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(e.g., dissolution, dilution)

Spectroscopic Analysis

NMR Spectroscopy IR Spectroscopy
(FTIR-ATR)

Data Processing
(e.g., Fourier Transform, Baseline Correction)

'

Spectral Interpretation
(Peak Assignment, Fragmentation Analysis)

Structure Elucidation / Confirmation
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¢ To cite this document: BenchChem. [Spectroscopic Profile of 5-Diethylamino-2-pentanone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086192#spectroscopic-data-of-5-diethylamino-2-
pentanone-nmr-ir-msj

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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